N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-12-9-13(21-3)6-7-15(12)23(19,20)17-11-16(2,18)10-14-5-4-8-22-14/h4-9,17-18H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOWYPQGOBIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Furan
The furan ring is introduced via Friedel-Crafts alkylation using 2-methylallyl chloride and anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds in dichloromethane at 0–5°C to yield 3-(furan-2-yl)-2-methylprop-2-en-1-ol.
Reaction Conditions :
| Reagent | Quantity (mol) | Role |
|---|---|---|
| Furan | 1.0 | Substrate |
| 2-Methylallyl chloride | 1.2 | Alkylating agent |
| AlCl₃ | 0.1 | Lewis acid catalyst |
Epoxidation and Ring-Opening
The allylic alcohol is epoxidized using hydrogen peroxide (H₂O₂) in acetic acid, forming an epoxide intermediate. Subsequent ring-opening with aqueous ammonia generates the diol, which undergoes selective oxidation to the ketone (3-(furan-2-yl)-2-methylpropan-2-one) using Jones reagent.
Reductive Amination
The ketone is converted to the amine via reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the primary amine while retaining the hydroxyl group.
Optimization Note :
- Excess NaBH₃CN (1.5 equiv.) ensures complete reduction.
- Reaction pH is maintained at 6–7 using acetic acid to prevent over-reduction.
Synthesis of 4-Methoxy-2-Methylbenzenesulfonyl Chloride
Sulfonation of Toluene Derivative
4-Methoxy-2-methyltoluene is sulfonated using fuming sulfuric acid (20% SO₃) at 110°C for 6 hours. The reaction yields 4-methoxy-2-methylbenzenesulfonic acid, which is isolated by precipitation in ice water.
Chlorination with Thionyl Chloride
The sulfonic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux to produce the sulfonyl chloride. Excess SOCl₂ is removed by distillation, and the product is purified via vacuum sublimation.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonation | 78 | 92 |
| Chlorination | 85 | 98 |
Coupling Reaction: Sulfonamide Formation
The amine intermediate is reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction is stirred at room temperature for 12 hours, followed by aqueous workup to isolate the crude product.
Reaction Stoichiometry :
| Component | Molar Ratio |
|---|---|
| Amine | 1.0 |
| Sulfonyl chloride | 1.1 |
| Et₃N | 2.5 |
Purification :
- The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.
- Final characterization via ¹H NMR confirms the absence of unreacted amine (δ 1.2 ppm for -CH₃) and successful sulfonamide formation (δ 7.8 ppm for aromatic protons).
Alternative Routes and Optimization
Microwave-Assisted Synthesis
A microwave-assisted method reduces reaction time from 12 hours to 45 minutes. Using acetonitrile as a solvent and 10 mol% DMAP catalyst, the coupling achieves 88% yield at 80°C.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables stepwise assembly, though yields are lower (62%) due to steric hindrance during cleavage.
Industrial-Scale Considerations
Waste Management
Sulfonation waste (H₂SO₄/SO₃) is neutralized with Ca(OH)₂ to produce gypsum (CaSO₄), compliant with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of tetrahydrofuran derivatives
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Antimicrobial Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide has shown significant antimicrobial properties against various bacterial strains. Studies indicate that the compound can inhibit the growth of antibiotic-resistant bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamides were screened against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of conventional antibiotics .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Sulfonamide Derivative A | 8 | 16 |
| Sulfonamide Derivative B | 16 | 32 |
| This compound | 4 | 8 |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are being investigated in various preclinical studies. The sulfonamide group is often associated with inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Research Findings
A study conducted by researchers at the University of Pharmaceutical Sciences explored the anti-inflammatory activity of several sulfonamide derivatives, including this compound. The findings indicated that this compound significantly reduced inflammation markers in vitro when tested on human cell lines .
Anticancer Potential
Emerging research suggests that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Cancer Cell Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of significant interest. It has been shown to inhibit key enzymes involved in metabolic processes, which could have implications for treating metabolic disorders.
Example: α-glucosidase Inhibition
Research indicates that sulfonamides can act as α-glucosidase inhibitors, which are crucial for managing Type 2 diabetes mellitus. This compound was tested for its inhibitory effects on α-glucosidase activity, showing promising results .
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan ring can also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Sulfonamide Derivatives
- Metsulfuron-methyl (): A sulfonylurea herbicide with a triazine core and methylbenzoate group. Unlike the target compound, it lacks a furan or hydroxypropyl chain but shares the sulfonamide functionality. The triazine group enhances herbicidal activity by inhibiting acetolactate synthase (ALS) .
- N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (): Features a chloroacetyl-substituted benzene sulfonamide.
Hydroxypropyl-Containing Analogues
Furan-Containing Analogues
Key Observations:
- Synthetic Complexity : The target compound’s furan and hydroxypropyl groups may require multi-step synthesis, similar to naphthofuran derivatives (), but with fewer steric challenges than naphthoaromatic systems.
- Polarity : The hydroxypropyl and sulfonamide groups likely enhance aqueous solubility compared to purely aromatic analogues (e.g., ).
- Biological Relevance : The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., ALS in herbicides), suggesting the target compound could share mechanistic pathways with metsulfuron-methyl .
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide compound with potential biological activity. Its unique structure, which includes a furan ring and a sulfonamide group, suggests various interactions with biological systems. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 325.39 g/mol. The structure includes:
- A furan ring, which is known for its reactivity and potential biological roles.
- A sulfonamide group that has been widely studied for its antibacterial properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance:
- Mechanism : The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial DNA synthesis.
- Case Study : A related compound demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this class of compounds could be further explored for their antimicrobial potential .
Anticancer Properties
The furan moiety in the compound has been linked to anticancer activity:
- Mechanism : Furan derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways.
- Research Findings : Studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that this compound may possess similar anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Interaction : The furan ring may interact with specific cellular receptors, modulating their activity and influencing cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that furan-containing compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Competitive inhibition | |
| ROS generation | Induction of oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study on structurally similar sulfonamides demonstrated effective bacterial inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with the furan structure led to a 50% reduction in cell viability at concentrations around 20 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
